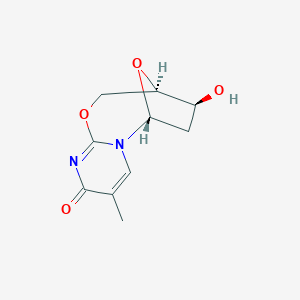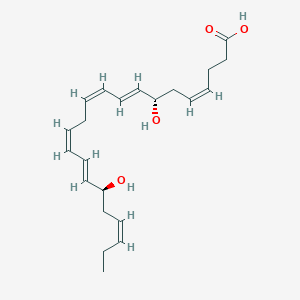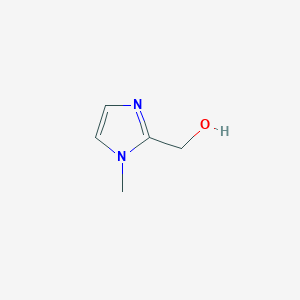![molecular formula C15H16N4O2 B106386 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one CAS No. 224789-20-2](/img/structure/B106386.png)
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazines, often involves nucleophilic aromatic substitution and metal-catalyzed (Pd, Cu) reactions . These compounds can be synthesized from 3-chloro- and 3-iodobenzo [ e ] [1,2,4]triazine, obtained in three steps from 2-nitroaniline .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1,2,4-triazines, include nucleophilic aromatic substitution and metal-catalyzed (Pd, Cu) reactions . The synthesis of C (3)–CF 3 derivative via the Ruppert reaction led to the substitution followed by formal addition of HCF 3 to the C═N bond .Scientific Research Applications
Antidiabetic Agent
Compounds related to the imidazo[1,2,4]triazin-4(1H)-one structure have been investigated for their potential as antidiabetic agents. They have shown significant α-glucosidase inhibition activity , which is crucial in managing blood sugar levels in diabetic patients . This inhibition slows down the carbohydrate digestion rate, thereby reducing the rate of glucose absorption and ultimately lowering postprandial blood glucose levels.
Anticancer Activity
The structural analogs of this compound have been evaluated for their anticancer properties, particularly against cell lines such as A549 (human lung carcinoma) and MCF-7 (human breast cancer) . These compounds have demonstrated potent activity by inducing apoptosis and inhibiting cell proliferation, making them promising candidates for further cancer research.
Antioxidant Properties
Research has also explored the antioxidant capabilities of these compounds. Antioxidants are vital in combating oxidative stress, which can lead to chronic diseases such as cancer and heart disease. Some derivatives have exhibited potent antioxidant activity, which could be harnessed in pharmaceutical development to help protect cells from oxidative damage .
Safety and Toxicity Profiling
The safety profile of compounds is paramount in drug development. Derivatives of imidazo[1,2,4]triazin-4(1H)-one have been tested against non-cancerous cell lines like HEK293 (human embryonic kidney 293) to determine their toxicity. Results indicating lower toxicity levels are promising for the development of safe pharmaceutical agents .
properties
IUPAC Name |
2-(2-ethoxyphenyl)-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-4-21-12-8-6-5-7-11(12)14-17-15(20)13-9(2)16-10(3)19(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQPYVFQIZZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NC(=C3C(=O)N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

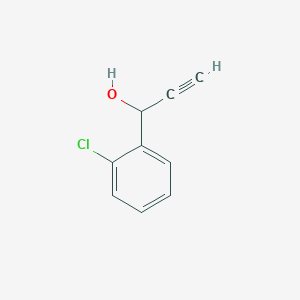
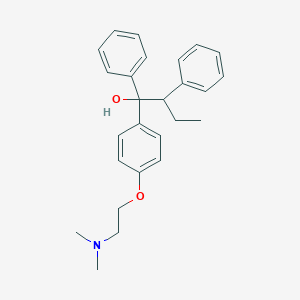
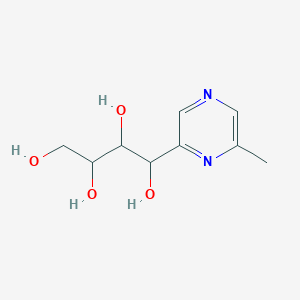
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
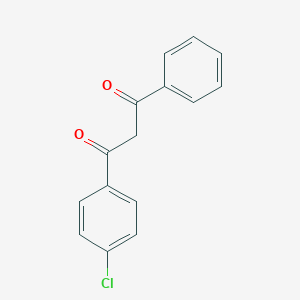
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
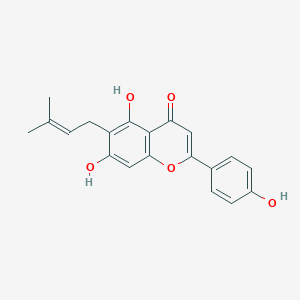
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
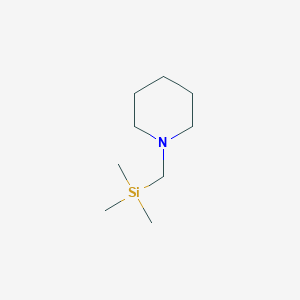
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
